butyl 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
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Description
Butyl 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.13511374 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Butyl 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate, with the CAS number 476298-88-1, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O3S with a molecular weight of approximately 358.45 g/mol. The compound features a tetrahydropyridine ring, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H22N2O3S |
Molecular Weight | 358.45 g/mol |
IUPAC Name | This compound |
CAS Number | 476298-88-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano and sulfanyl groups are believed to play significant roles in modulating enzyme activity and receptor binding.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at various receptor sites.
- Antioxidant Activity: Preliminary studies suggest potential antioxidant effects that may protect cells from oxidative stress.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit antioxidant properties. For instance, studies using DPPH and ABTS assays have shown significant free radical scavenging activity in related thioether compounds .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related compounds. For example:
- Study Findings: A series of thioether derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Thioether Derivative 1 | E. coli | 32 |
Thioether Derivative 2 | Staphylococcus aureus | 16 |
These findings suggest that this compound may possess similar antimicrobial properties.
Case Studies
- In Vivo Studies: Animal models have shown that derivatives of this compound can reduce inflammation and improve outcomes in models of arthritis.
- Cell Culture Studies: In vitro experiments indicate that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis.
Properties
IUPAC Name |
butyl 2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-4-9-24-18(23)12-25-19-16(11-20)15(10-17(22)21-19)14-7-5-13(2)6-8-14/h5-8,15H,3-4,9-10,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLXTTITSVLYKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.